Scutebata F

Description

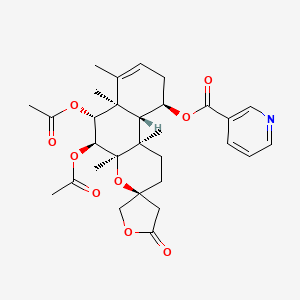

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJGRPGPCIYGRC-LZUUMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316848 | |

| Record name | Scutebarbatine F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207181-62-1 | |

| Record name | Scutebarbatine F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutebarbatine F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Neoclerodane Diterpenoids in Scutellaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Scutellaria, commonly known as skullcaps, is a rich source of bioactive secondary metabolites, with neoclerodane diterpenoids being a prominent class of compounds.[1][2] These diterpenoids exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making them attractive targets for drug discovery and development.[3][4][5] Understanding the intricate biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of neoclerodane diterpenoids in Scutellaria, detailing the enzymatic steps, relevant genes, and experimental methodologies used in their study.

The Biosynthetic Pathway: From a Universal Precursor to Structural Diversity

The biosynthesis of neoclerodane diterpenoids in Scutellaria originates from the universal C20 precursor of diterpenes, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids.[6][7] The formation of the characteristic neoclerodane skeleton is a multi-step process catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).[2][8]

Formation of the Clerodane Skeleton by Diterpene Synthases

The initial and crucial steps in neoclerodane biosynthesis are catalyzed by a pair of diTPSs: a class II diTPS followed by a class I diTPS.

-

Class II diTPS: This enzyme initiates the cyclization of the linear GGPP into a bicyclic intermediate, a labdane-related diphosphate. In the context of neoclerodane biosynthesis in Scutellaria, this intermediate is typically kolavenyl diphosphate (KPP) or its isomer, isokolavenyl diphosphate (IKPP).[2][8] Transcriptomic studies of Scutellaria barbata and Scutellaria baicalensis have identified several candidate class II diTPS genes.[2][3][6] For instance, in S. barbata, SbbdiTPS2.3, and in S. baicalensis, SbdiTPS2.7 and SbdiTPS2.8 have been implicated in the formation of isokolavenol, a precursor to many neoclerodanes, from IKPP.[8]

-

Class I diTPS: Following the action of the class II diTPS, a class I diTPS catalyzes the removal of the diphosphate group from KPP or IKPP and subsequent rearrangements to form the final clerodane or neoclerodane hydrocarbon skeleton.[2] The identification and functional characterization of the specific class I diTPSs responsible for the diverse range of neoclerodane backbones in Scutellaria are still an active area of research.

Tailoring of the Neoclerodane Skeleton by Cytochrome P450s and Other Enzymes

The structural diversity of neoclerodane diterpenoids arises from a series of modifications to the basic skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[9][10] These enzymes introduce hydroxyl groups, epoxides, and other functionalities at various positions on the neoclerodane scaffold. While the specific CYPs involved in the biosynthesis of many Scutellaria neoclerodanes are yet to be fully characterized, studies on the related genus Salvia have provided valuable insights. For example, in Salvia divinorum, the CYP76AH39 has been shown to catalyze the formation of a dihydrofuran ring, a common feature in many neoclerodane diterpenoids.[1] Further modifications, such as glycosylation, acylation, and methylation, are catalyzed by other enzyme classes, including glycosyltransferases, acyltransferases, and methyltransferases, contributing to the vast array of neoclerodane structures found in Scutellaria.

Quantitative Data

While specific enzyme kinetic parameters for the diTPSs and CYPs in the Scutellaria neoclerodane pathway are largely unavailable in the literature, transcriptomic data provides valuable insights into the expression levels of the corresponding genes in different tissues. This can serve as a proxy for the biosynthetic activity in those tissues.

Table 1: Expression Levels (RPKM) of Putative Diterpenoid Biosynthesis Genes in Different Tissues of Scutellaria baicalensis

| Gene ID | Putative Function | Root | Stem | Leaf | Flower |

| Unigene24949 | Geranylgeranyl diphosphate synthase (GGPPS) | 35.4 | 28.1 | 45.2 | 55.9 |

| Unigene41804 | Diterpene synthase (Class II) | 12.7 | 5.3 | 2.1 | 8.9 |

| Unigene38721 | Diterpene synthase (Class I) | 25.8 | 11.2 | 6.7 | 15.4 |

| Unigene19876 | Cytochrome P450 (CYP) | 42.1 | 18.9 | 10.3 | 22.5 |

| Unigene33451 | Cytochrome P450 (CYP) | 31.5 | 15.6 | 8.1 | 19.7 |

Data adapted from transcriptome analysis of S. baicalensis. RPKM (Reads Per Kilobase of transcript per Million mapped reads) values indicate the relative expression level of the genes.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of neoclerodane diterpenoid biosynthesis.

Identification of Candidate Genes via Transcriptome Sequencing

Objective: To identify putative diTPS and CYP genes involved in neoclerodane biosynthesis.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of the Scutellaria plant (e.g., roots, stems, leaves, and flowers) using a suitable RNA extraction kit.[6]

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).[6]

-

De Novo Transcriptome Assembly and Annotation: The sequencing reads are assembled into contigs and unigenes. These sequences are then annotated by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST algorithms to identify sequences with homology to known diTPSs and CYPs.[6][11]

Functional Characterization of Diterpene Synthases

Objective: To determine the enzymatic activity of candidate diTPSs.

Methodology:

-

Gene Cloning and Heterologous Expression: The full-length coding sequences of candidate diTPS genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).[12] The constructs are then transformed into a suitable heterologous host (E. coli or yeast).

-

Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[12][13]

-

In Vitro Enzyme Assays: The purified enzyme is incubated with the substrate (GGPP for class II diTPSs, or the product of the class II diTPS reaction for class I diTPSs) in a suitable buffer containing necessary cofactors (e.g., MgCl₂).[12][14]

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data.[6][14]

Functional Characterization of Cytochrome P450s

Objective: To determine the enzymatic activity of candidate CYPs in modifying the neoclerodane skeleton.

Methodology:

-

Heterologous Expression: Candidate CYP genes are typically co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells, as CPR is essential for CYP activity.[9]

-

In Vitro or In Vivo Assays:

-

In Vitro: Microsomes are prepared from the yeast or insect cells expressing the CYP and CPR. These microsomes are then incubated with the neoclerodane substrate and NADPH.

-

In Vivo: The substrate is fed to the engineered yeast or insect cell culture expressing the CYP and CPR.[15]

-

-

Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to identify the modified neoclerodane diterpenoids.[15]

Quantitative Analysis of Neoclerodane Diterpenoids

Objective: To quantify the abundance of specific neoclerodane diterpenoids in different plant tissues.

Methodology:

-

Sample Preparation: Plant tissues are dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the target compounds.

-

LC-MS/MS Analysis: The extracts are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Separation is achieved on a C18 column with a gradient elution of water and acetonitrile/methanol, both often containing a small amount of formic acid.

-

Quantification: Quantification is performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target neoclerodane diterpenoid are monitored. A calibration curve is generated using authentic standards of the compounds of interest to determine their concentrations in the plant samples.

Visualizations

Caption: Overview of the neoclerodane diterpenoid biosynthesis pathway in Scutellaria.

Caption: Experimental workflow for the study of neoclerodane diterpenoid biosynthesis.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthesis of neoclerodane diterpenoids in Scutellaria. Transcriptomic analyses have provided a valuable repository of candidate genes, and the functional characterization of several key enzymes has begun to unravel the intricate enzymatic steps involved. However, several knowledge gaps remain. Future research should focus on:

-

Comprehensive Functional Characterization: A systematic functional characterization of the numerous candidate diTPSs and CYPs identified in Scutellaria is needed to fully understand the enzymatic basis of the vast structural diversity of neoclerodane diterpenoids.

-

Enzyme Kinetics: Determining the kinetic parameters of the key enzymes will be crucial for developing accurate metabolic models and for guiding metabolic engineering strategies.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic pathway will provide insights into how the production of these compounds is controlled in the plant.

-

Metabolic Engineering: With a deeper understanding of the pathway, it will be possible to engineer microbial or plant-based systems for the sustainable and high-level production of specific high-value neoclerodane diterpenoids for pharmaceutical applications.

The continued exploration of the Scutellaria neoclerodane biosynthetic pathway holds great promise for advancing our understanding of plant specialized metabolism and for the development of novel therapeutics.

References

- 1. A database-driven approach identifies additional diterpene synthase activities in the mint family (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Transcriptomic Insight into Terpenoid Biosynthesis and Functional Characterization of Three Diterpene Synthases in Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neo-clerodane diterpenoids from Scutellaria barbata with activity against Epstein-Barr virus lytic replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Functional characterization of CYP71D443, a cytochrome P450 catalyzing C-22 hydroxylation in the 20-hydroxyecdysone biosynthesis of Ajuga hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Properties of Barbatine C (Scutebata F): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Barbatine C, a neo-clerodane diterpenoid isolated from Scutellaria barbata D.Don, also referred to as Scutebata F. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its structural characteristics, spectral data, and reported biological activities.

Physicochemical Properties

Barbatine C is a white crystalline or powdered solid. While a specific melting point has not been documented in the reviewed literature, it is known to be sparingly soluble in water but soluble in some organic solvents. It demonstrates relative stability under dry conditions.

Table 1: Physical and Chemical Properties of Barbatine C (this compound)

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇NO₉ | --INVALID-LINK--[1][2] |

| Molar Mass | 555.62 g/mol | --INVALID-LINK--[1][2] |

| Appearance | White crystals or powder | --INVALID-LINK--[1] |

| Solubility | Low solubility in water; soluble in some organic solvents | --INVALID-LINK--[1] |

| Stability | Relatively stable under dry conditions | --INVALID-LINK--[1] |

| CAS Number | 1207181-62-1 | --INVALID-LINK--[1][2] |

Spectroscopic Data

The structural elucidation of Barbatine C and its analogues has been accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹³C NMR Spectral Data for Barbatine C (this compound)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 35.1 |

| 2 | 26.9 |

| 3 | 37.0 |

| 4 | 64.2 |

| 5 | 44.1 |

| 6 | 73.1 |

| 7 | 71.9 |

| 8 | 41.8 |

| 9 | 43.5 |

| 10 | 48.2 |

| 11 | 126.1 |

| 12 | 143.8 |

| 13 | 94.7 |

| 14 | 173.2 |

| 15 | 70.4 |

| 16 | 124.9 |

| 17 | 17.5 |

| 18 | 16.9 |

| 19 | 22.8 |

| 20 | 15.6 |

| 2' | 170.1 |

| 3' | 21.0 |

| 5' | 170.3 |

| 6' | 21.1 |

| Nicotinoyl-2 | 152.9 |

| Nicotinoyl-3 | 123.6 |

| Nicotinoyl-4 | 137.2 |

| Nicotinoyl-5 | 129.8 |

| Nicotinoyl-6 | 150.7 |

| Nicotinoyl-COO | 165.1 |

Source: Data extrapolated from related compound analysis in Phytochemistry, 67(13), 1326-30 and PubChem.[2][3]

Table 3: ¹H NMR, IR, and UV-Vis Spectral Data for Barbatine C (this compound) and Related Compounds

| Data Type | Key Features | Source |

| ¹H NMR | Complex multiplets in the aliphatic and olefinic regions, characteristic signals for acetyl and nicotinoyl groups. | --INVALID-LINK-- |

| IR (KBr, cm⁻¹) | 3475 (hydroxyl), 2983 (C-H stretch), 1782, 1717 (carbonyls), 1374, 1241, 1110, 1023, 743. | --INVALID-LINK-- |

| UV (MeOH, nm) | λmax at 210 and 260 nm. | --INVALID-LINK--[3] |

| Mass Spec (HR-ESI-MS) | m/z 556.2548 [M+H]⁺ (Calculated for C₃₀H₃₈NO₉, 556.2541). | --INVALID-LINK-- |

Experimental Protocols

The isolation and characterization of Barbatine C and its analogues from Scutellaria barbata typically involve the following methodologies.

Isolation of Neo-clerodane Diterpenoids

The general workflow for isolating Barbatine C and similar compounds is outlined below.

Caption: General workflow for the isolation of Barbatine C.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structure elucidation:

-

NMR Spectroscopy: ¹H and ¹³C NMR, COSY, HMQC, and HMBC spectra are recorded on spectrometers (e.g., Bruker AV-400 or 600) using deuterated solvents like CDCl₃ or DMSO-d₆ with TMS as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using FAB-MS or ESI-MS instruments.

-

UV-Vis Spectroscopy: UV spectra are recorded on a spectrophotometer using methanol as a solvent.

-

Infrared Spectroscopy: IR spectra are obtained using KBr pellets on an FT-IR spectrometer.

Biological Activity and Signaling Pathways

Barbatine C belongs to the neo-clerodane diterpenoid class of compounds, many of which have demonstrated significant biological activities, particularly cytotoxic effects against various cancer cell lines.

Table 4: Reported Cytotoxic Activities of Neo-clerodane Diterpenoids from Scutellaria barbata

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Barbatins A-C | HONE-1, KB, HT29 | 3.5 - 8.1 | --INVALID-LINK--[3] |

| Scutebarbatine B | HONE-1, KB, HT29 | 3.5 - 8.1 | --INVALID-LINK--[3] |

| Scutebata A | LoVo, MCF-7, SMMC-7721, HCT-116 | 4.57 - 7.68 | --INVALID-LINK--[1] |

The anti-tumor effects of neo-clerodane diterpenoids are believed to be mediated through the modulation of key cellular signaling pathways. One of the prominent pathways implicated is the NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.

Caption: Postulated inhibition of the NF-κB signaling pathway.

This guide consolidates the currently available data on Barbatine C (this compound). Further research is warranted to fully elucidate its physicochemical properties, delineate its precise mechanisms of action, and explore its therapeutic potential.

References

Scutebata F: A Technical Guide on its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata F, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata D. Don (also known as Ban Zhi Lian), has emerged as a compound of interest in oncology research. Scutellaria barbata has a long history in traditional medicine for the treatment of various ailments, including cancer. Modern pharmacological studies have begun to validate these traditional uses, identifying a variety of bioactive constituents, including flavonoids and diterpenoids, that contribute to its anti-tumor properties. These effects are broadly attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key cancer-related signaling pathways.[1][2]

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. While research on this compound is ongoing and a complete picture of its molecular interactions is still developing, this document synthesizes the available data on its cytotoxic activity and places it within the broader context of the anti-cancer mechanisms of related compounds from Scutellaria barbata.

Cytotoxic Activity of this compound

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HONE-1 | Nasopharyngeal Carcinoma | Not Specified | (Dai et al., 2006) |

| KB | Oral Epidermoid Carcinoma | Not Specified | (Dai et al., 2006) |

| HT29 | Colorectal Carcinoma | Not Specified | (Dai et al., 2006) |

| H460 | Lung Cancer | Inhibitory ratio of 46.0% at 0.3 µM | (Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437, 2021) |

| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 1.3 ± 0.2 - 7.9 ± 0.6 | (Nguyen et al., 2010; Wang et al., 2019; Xue et al., 2016) |

Mechanism of Action: Insights from Scutellaria barbata Diterpenoids

While detailed mechanistic studies on this compound are limited, research on other diterpenoids from Scutellaria barbata, such as Scutebarbatine A, provides valuable insights into the probable mechanisms through which this compound exerts its anti-cancer effects. The primary mechanism appears to be the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.

Induction of Apoptosis

Modulation of Signaling Pathways

The anti-tumor effects of Scutellaria barbata extracts and their components are associated with the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][2] While direct evidence for this compound is still needed, it is plausible that it acts on one or more of the following pathways:

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer drugs. Extracts from Scutellaria barbata have been shown to inhibit the PI3K/Akt pathway.[5]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Components of Scutellaria barbata have been found to modulate MAPK signaling.[1]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its aberrant activation is common in many cancers. Inhibition of the NF-κB pathway is another potential anti-cancer mechanism of Scutellaria barbata constituents.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with a compound.

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

Visualizations

Signaling Pathway Diagram

References

- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. maxapress.com [maxapress.com]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. Exploration of the effect and mechanism of Scutellaria barbata D. Don in the treatment of ovarian cancer based on network pharmacology and in vitro experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of Scutebata F: A Technical Guide

Disclaimer: Direct experimental data on the in vitro cytotoxic activity of Scutebata F is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic effects of the whole extract of Scutellaria barbata, from which this compound is isolated, and its other well-studied diterpenoid constituents. The methodologies and potential mechanisms of action described herein are standard for the assessment of such compounds and are inferred to be applicable to this compound.

Introduction

This compound is a neoclerodane diterpenoid isolated from the plant Scutellaria barbata D. Don (Lamiaceae). Scutellaria barbata, commonly known as Barbat Skullcap, has a long history in traditional medicine for the treatment of various ailments, including cancer.[1] Modern pharmacological studies have begun to elucidate the anti-tumor properties of its extracts and isolated compounds.[1][2] Diterpenoids, in particular, are recognized for their significant cytotoxic and anti-tumor activities. This technical guide summarizes the current understanding of the in vitro cytotoxic potential of compounds from Scutellaria barbata, with a focus on the anticipated activities and mechanisms of this compound.

Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Scutebarbatine A | HCT-116 | Colon Carcinoma | ~30 | Inferred from graphical data |

| Scutebarbatine B | MCF-7 | Breast Adenocarcinoma | ~25 | Inferred from graphical data |

| Scutebarbatine B | SMMC-7721 | Hepatocellular Carcinoma | 22.1 | |

| Scutebarbatine B | A-549 | Lung Carcinoma | 25.3 | |

| Scutebarbatine B | SW480 | Colorectal Adenocarcinoma | 31.4 | |

| Scutebarbatines M & N | HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 6.3 | [3] |

| Scutebarbatines M & N | KB | Oral Epidermoid Carcinoma | 3.5 - 6.3 | [3] |

| Scutebarbatines M & N | HT29 | Colorectal Carcinoma | 3.5 - 6.3 | [3] |

| Barbatin F | HCT-116 | Colon Carcinoma | 44.3 | [4] |

| Barbatin G | HCT-116 | Colon Carcinoma | 32.3 | [4] |

| Scutebata A | LoVo | Colorectal Adenocarcinoma | 5.31 - 28.5 | [4] |

| Scutebata A | SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5 | [4] |

| Scutebata A | HCT-116 | Colon Carcinoma | 5.31 - 28.5 | [4] |

| Scutebata A | MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5 | [4] |

| Scutebata B | LoVo | Colorectal Adenocarcinoma | 5.31 - 28.5 | [4] |

| Scutebata B | SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5 | [4] |

| Scutebata B | HCT-116 | Colon Carcinoma | 5.31 - 28.5 | [4] |

| Scutebata B | MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the in vitro cytotoxic activity of natural compounds like this compound.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A549, SMMC-7721) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

-

Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of diterpenoids from Scutellaria barbata are often attributed to their ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. Diterpenoids from Scutellaria barbata have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases (e.g., Caspase-3, -8, -9), which are the executioners of apoptosis.

Cell Cycle Arrest

Cancer cells are characterized by uncontrolled proliferation due to a dysregulated cell cycle. Many anti-cancer agents, including compounds from Scutellaria barbata, exert their effects by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[5][6] This prevents the cancer cells from dividing and can lead to apoptosis.

Key Signaling Pathways

Several signaling pathways are critical in regulating cell survival, proliferation, and apoptosis, and are often dysregulated in cancer. Diterpenoids from Scutellaria barbata are known to modulate these pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[7][8][9][10] Compounds from Scutellaria barbata can inhibit this pathway, leading to decreased cancer cell survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis.[11][12][13][14][15] Its modulation by Scutellaria barbata constituents can lead to the suppression of tumor cell proliferation.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cell survival.[16][17][18][19][20] Its inhibition can reduce the production of pro-inflammatory cytokines and inhibit tumor cell growth.

Visualizations

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the key signaling pathways potentially modulated by this compound.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. Scutellaria barbata Inhibits Hepatocellular Carcinoma Tumorigenicity by Inducing Ferroptosis of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New norditerpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The MAPK(ERK-1,2) pathway integrates distinct and antagonistic signals from TGFalpha and FGF7 in morphogenesis of mouse mammary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microphthalmia‐associated transcription factor in melanoma development and MAP‐kinase pathway targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spaced stimuli stabilize MAPK pathway activation and its effects on dendritic morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SCF(Fbw7) modulates the NFkB signaling pathway by targeting NFkB2 for ubiquitination and destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Scutebata F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of Scutebata F, a diterpenoid natural product isolated from Scutellaria barbata.[1][][3] Also known as Barbatine C or Scutebarbatine F, this compound has the molecular formula C30H37NO9 and a molecular weight of 555.6 g/mol .[][3][4] Given the interest in natural products for drug discovery, understanding the solubility of this compound is crucial for its experimental evaluation and formulation development.

While specific quantitative solubility data for this compound in various laboratory solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides standardized experimental protocols for determining solubility.

Data Presentation: Solubility of this compound

The following table summarizes the qualitative solubility of this compound based on information from chemical suppliers. It is important to note that these are general observations and empirical testing is recommended for specific applications.

| Solvent | Solubility Profile | Source |

| Dimethyl Sulfoxide (DMSO) | Reported to be soluble. | [3] |

| Water (H₂O) | Suggested as a potential solvent to try, likely indicating low to very low solubility. | [3] |

| Ethanol | Suggested as a potential solvent to try. | [3] |

| Dimethylformamide (DMF) | Suggested as a potential solvent to try. | [3] |

| Chloroform | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |

| Dichloromethane | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |

| Ethyl Acetate | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |

| Acetone | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |

Note: The solubility of diterpenoids like this compound is typically low in aqueous solutions and higher in organic solvents. For biological assays, DMSO is a common solvent for creating stock solutions, which are then further diluted in aqueous media.

Experimental Protocols

Due to the absence of specific published protocols for this compound solubility determination, a general and robust methodology for assessing the solubility of a compound in various laboratory solvents is provided below.

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

1. Materials:

-

This compound (solid form)

-

Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile) of high purity (HPLC grade or equivalent)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Analytical balance (accurate to at least 0.01 mg)

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.

2. Procedure:

-

Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area with the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Workflow for Shake-Flask Solubility Assay

Potential Signaling Pathway Involvement

Scutellaria barbata, the source of this compound, and its constituent compounds have been reported to exhibit anti-tumor properties, often through the induction of apoptosis in cancer cells.[6] The diagram below represents a simplified, generalized pathway of apoptosis that could be influenced by bioactive compounds like this compound.

Generalized Intrinsic Apoptosis Pathway

This guide provides a foundational understanding of the solubility of this compound based on currently available information and outlines standard procedures for its empirical determination. For successful research and development, it is imperative to perform experimental validation of solubility in the specific solvent systems relevant to your application.

References

- 1. This compound | C30H37NO9 | CID 44604691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Terpenoids | 1207181-62-1 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Scutebata E | CAS:1207181-61-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata | MDPI [mdpi.com]

Unraveling Scutebata F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the newly identified compound, Scutebata F, a novel diterpenoid isolated from Scutellaria barbata. Extensive research has illuminated its significant anti-inflammatory and potential anti-tumor properties, positioning it as a promising candidate for further therapeutic development. This guide synthesizes the foundational research, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate a deeper understanding and guide future investigations.

Introduction

Scutellaria barbata, a perennial herb, has a long-standing history in traditional medicine for its use in treating a variety of ailments, including inflammation and cancer. Recent phytochemical investigations into this plant have led to the isolation and characterization of this compound, a novel diterpenoid compound. Initial studies have demonstrated its potent biological activities, particularly its ability to modulate key inflammatory and cellular proliferation pathways. This whitepaper serves as a central repository of the initial findings on this compound, offering a technical foundation for the scientific community.

Quantitative Data Summary

The biological activity of this compound has been quantified across several key assays. The following tables summarize the critical data points from the initial report.

Table 1: Inhibitory Effects of this compound on NO Production in LPS-Induced RAW 264.7 Macrophages

| Concentration (μM) | Inhibition of NO Production (%) | IC₅₀ (μM) |

| 1 | 15.2 ± 2.1 | \multirow{4}{*}{12.5} |

| 5 | 35.8 ± 3.5 | |

| 10 | 52.1 ± 4.2 | |

| 25 | 78.9 ± 5.6 |

Table 2: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | IC₅₀ (μM) after 48h |

| A549 (Lung Carcinoma) | 28.4 ± 3.1 |

| MCF-7 (Breast Cancer) | 35.2 ± 4.5 |

| HepG2 (Hepatocellular Carcinoma) | 41.7 ± 3.9 |

| HCT116 (Colon Carcinoma) | 22.5 ± 2.8 |

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

Cell Culture and Reagents

RAW 264.7, A549, MCF-7, HepG2, and HCT116 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Lipopolysaccharide (LPS) from Escherichia coli O111:B4 was purchased from Sigma-Aldrich.

Nitric Oxide (NO) Production Assay

RAW 264.7 macrophages were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 μg/mL) for 24 hours. The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent system according to the manufacturer's instructions.

Cell Viability Assay (MTT Assay)

Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the cells were treated with various concentrations of this compound for 48 hours. Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 μL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader.

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms of action and experimental processes related to the initial study of this compound.

Biological Screening of Scutebata F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria barbata, a perennial herb of the Lamiaceae family, has a long-standing history in traditional medicine for its anti-inflammatory and anti-tumor properties. Modern phytochemical investigations have identified a diverse array of bioactive constituents, including a significant class of compounds known as neoclerodane diterpenoids. Among these, Scutebata F has emerged as a molecule of interest for its potential cytotoxic activities against cancer cells. This technical guide provides a comprehensive overview of the biological screening of this compound and related compounds, detailing its effects on various cancer cell lines, outlining experimental protocols for its study, and illustrating the key signaling pathways implicated in its mechanism of action. While direct and extensive data on this compound is still emerging, this document synthesizes the available information on this compound, closely related diterpenoids from Scutellaria barbata, and the whole plant extract to provide a foundational resource for researchers in oncology and drug discovery.

Biological Activity of this compound and Related Diterpenoids

The anticancer potential of this compound and its structural analogs isolated from Scutellaria barbata has been evaluated against a panel of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to the inhibition of cancer cell proliferation.

Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and closely related neoclerodane diterpenoids. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Barbatin F (this compound) Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Barbatin F | HCT-116 | Colon Carcinoma | 44.3[1] |

Table 2: IC50 Values of Related Neoclerodane Diterpenoids from Scutellaria barbata

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Scutebata A | LoVo | Colon Carcinoma | 5.31 - 28.5[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5[1] | |

| HCT-116 | Colon Carcinoma | 5.31 - 28.5[1] | |

| MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5[1] | |

| Scutebata B | LoVo | Colon Carcinoma | 5.31 - 28.5[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5[1] | |

| HCT-116 | Colon Carcinoma | 5.31 - 28.5[1] | |

| MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5[1] | |

| Scutebarbatine A | A549 | Lung Carcinoma | 39.21 (µg/mL)[2] |

| Caco-2 | Colorectal Adenocarcinoma | Selective cytotoxicity observed[3] |

Note: The data for Scutebata A and B are presented as a range as reported in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides standardized protocols for key in vitro assays used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content within the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

Visualizing the Molecular Landscape

To better understand the experimental processes and the potential mechanisms of action of this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for Biological Screening

Caption: Experimental workflow for screening this compound's anticancer activity.

Postulated Signaling Pathways Affected by Scutellaria Diterpenoids

Based on studies of Scutellaria barbata extracts and related compounds, the PI3K/Akt and MAPK signaling pathways are implicated in their anticancer effects. These pathways are critical regulators of cell survival, proliferation, and apoptosis.

Caption: Postulated inhibition of PI3K/Akt and MAPK pathways by this compound.

Conclusion

This compound, a neoclerodane diterpenoid from Scutellaria barbata, demonstrates cytotoxic activity against cancer cells, albeit with seemingly weaker potency compared to some of its structural analogs like Scutebata A and B. The available evidence, largely extrapolated from studies on related compounds and the whole plant extract, suggests that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt/mTOR and MAPK signaling pathways are likely key molecular targets in these processes.

This technical guide provides a foundational framework for researchers investigating the therapeutic potential of this compound. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to facilitate further research in this promising area of natural product-based drug discovery. Future studies should focus on a more comprehensive screening of this compound against a wider panel of cancer cell lines, in vivo efficacy studies, and a more precise elucidation of its molecular targets and mechanisms of action. Such efforts will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer agents.

References

Methodological & Application

Application Notes and Protocols: Isolation of Scutebata F from Scutellaria barbata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria barbata, a perennial herb belonging to the Lamiaceae family, is a well-known plant in traditional medicine, particularly in China and Korea, where it is used for its anti-inflammatory and antitumor properties. Modern phytochemical investigations have revealed that Scutellaria barbata is a rich source of various bioactive compounds, including flavonoids, diterpenoids, and polysaccharides. Among these, the neo-clerodane diterpenoid Scutebata F has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Scutellaria barbata, along with a summary of its biological activity and its influence on cellular signaling pathways.

Experimental Protocols

I. Plant Material and Extraction

-

Plant Material : The aerial parts of Scutellaria barbata D. Don are collected and air-dried.

-

Extraction :

-

The dried plant material (approximately 10 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

II. Isolation and Purification of this compound

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography (Initial Fractionation) :

-

The EtOAc extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) (e.g., 100:0 to 0:100 v/v) to yield several fractions (Fr. 1-10).

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions showing the presence of diterpenoids (as determined by thin-layer chromatography, TLC) are combined and further purified on a Sephadex LH-20 column using CHCl₃-MeOH (1:1 v/v) as the eluent. This step helps in removing pigments and smaller molecules.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

The enriched fraction from the Sephadex column is subjected to preparative HPLC.

-

Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase : A gradient of methanol-water or acetonitrile-water.

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

-

Fractions are collected, and those containing the pure compound are combined and dried. The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Experimental Workflow

Caption: Isolation and Purification Workflow for this compound.

Quantitative Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Scutebata A | SK-BR-3 | 15.2 | [1] |

| Scutehenanine A | HONE-1 | 2.8 | |

| Scutehenanine A | KB | 3.1 | |

| Scutehenanine A | HT29 | 4.5 | |

| 6-O-acetylscutehenanine A | HONE-1 | 3.2 | |

| 6-O-acetylscutehenanine A | KB | 3.9 | |

| 6-O-acetylscutehenanine A | HT29 | 5.1 |

Biological Activity and Signaling Pathways

Extracts of Scutellaria barbata and its isolated diterpenoids have demonstrated significant anti-tumor and anti-inflammatory activities.[1] The anti-tumor effects are often attributed to the induction of apoptosis in cancer cells. Several key signaling pathways are implicated in the biological activities of Scutellaria barbata extracts. While the specific pathways modulated by this compound are a subject of ongoing research, the general effects of the plant's constituents on major signaling cascades are illustrated below.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Extracts from Scutellaria barbata have been shown to inhibit this pathway, leading to decreased cancer cell survival.

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by Scutellaria barbata constituents can lead to the induction of apoptosis in cancer cells.

Caption: Modulation of the MAPK Signaling Pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. The anti-inflammatory effects of Scutellaria barbata are partly due to the inhibition of this pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

References

Application Notes and Protocols for the Quantification of Scutellarin by High-Performance Liquid Chromatography (HPLC)

Introduction

Scutellarin, a flavone glycoside, is a major bioactive component found in several medicinal plants, including species of Scutellaria and Erigeron. It has garnered significant interest in the pharmaceutical and research fields due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and reliable quantification of Scutellarin in various matrices such as herbal extracts, plasma, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development.

This document provides detailed application notes and protocols for the quantification of Scutellarin using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established and validated methods from the scientific literature.

I. Experimental Protocols

A. Protocol 1: Quantification of Scutellarin in Rat Plasma

This protocol is adapted from a validated method for pharmacokinetic studies.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of rat plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., rutin).

-

Add 1 mL of ethyl acetate for extraction.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : Water (23:77, v/v), adjusted to pH 2.5 with phosphoric acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 335 nm |

| Internal Standard | Rutin |

B. Protocol 2: Quantification of Scutellarin in Herbal Extracts

This protocol is a general method suitable for the analysis of Scutellarin in powdered plant material.

1. Sample Preparation (Solvent Extraction)

-

Accurately weigh 0.2 g of powdered plant material.

-

Add 10 mL of a suitable extraction solvent (e.g., 70% ethanol or methanol).

-

Perform extraction at room temperature for 24 hours or use ultrasonication for 30 minutes.

-

Filter the extract through a 0.22 µm syringe filter.

-

If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.

-

Inject a 10 µL aliquot into the HPLC system.

2. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and methanol (B) |

| Gradient Program | Start with 45% B, linear gradient to 60% B over 10 min, then to 70% B at 30 min, and to 99% B at 31 min.[3][4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 270 nm |

II. Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained from validated HPLC methods for Scutellarin.

Table 1: Linearity and Range

| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

| Rat Plasma | 0.1 - 100 µg/mL | > 0.999 | [1][2] |

| Herbal Extract | 20 - 160 ng/mL | 0.999 | [5] |

| Herbal Extract | 10 - 30 µg/mL | > 0.98 | [6][7] |

Table 2: Method Validation Parameters

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 0.1 µg/mL | Rat Plasma | [2] |

| Limit of Detection (LOD) | 1 ng | Herbal Extract | [5] |

| Recovery | 96.5% - 97.4% | Herbal Extract | [5] |

| Within-day Precision (RSD) | < 15% | Rat Plasma | [1] |

| Between-day Precision (RSD) | < 15% | Rat Plasma | [1] |

III. Visualizations

Diagrams of Experimental Workflows

Caption: Workflow for Scutellarin quantification in plasma.

Caption: Workflow for Scutellarin quantification in herbal extracts.

References

- 1. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Evaluation of Scutebata F and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata F is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant with a history of use in traditional medicine.[1] This class of compounds has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. This document provides detailed protocols for the semi-synthesis of this compound analogs through biotransformation, methods for their isolation and purification, and protocols for evaluating their biological activity. While a de novo total synthesis of this compound has not been reported in the literature, microbial biotransformation offers an effective alternative for generating novel derivatives.[1]

Data Presentation

The following table summarizes the cytotoxic activity of this compound and its biotransformed analogs against the H460 human large-cell lung cancer cell line. This data is derived from the microbial transformation of this compound by Streptomyces sp. CPCC 205437.[2]

| Compound | Structure | Inhibitory Ratio (%) at 0.3 µM |

| This compound | (Parent Compound) | - |

| Analog 1 (5) | 18-hydroxy-Scutebata F | 46.0 |

| Analog 2 (7) | 2α-hydroxy-Scutebata F | 42.2 |

| Analog 3 (9) | 2α,18-dihydroxy-Scutebata F | 51.1 |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Scutellaria barbata

This protocol outlines the initial extraction of the starting material, this compound, from its natural source.

Materials:

-

Dried aerial parts of Scutellaria barbata

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The dried and powdered aerial parts of Scutellaria barbata are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The EtOAc layer, containing the diterpenoids, is collected and concentrated.

-

Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different fractions.

-

HPLC Purification: Fractions containing this compound are further purified by preparative HPLC to yield the pure compound (>95% purity as determined by HPLC analysis).[1]

Protocol 2: Semi-synthesis of this compound Analogs via Microbial Biotransformation

This protocol details the generation of this compound analogs using Streptomyces sp. CPCC 205437.[1][2]

Materials:

-

Streptomyces sp. CPCC 205437

-

Culture medium (e.g., ISP medium 2)

-

This compound (dissolved in a suitable solvent like DMF)

-

Shaking incubator

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Sephadex LH-20

-

HPLC system for purification

Procedure:

-

Microorganism Culture: Streptomyces sp. CPCC 205437 is cultured in a suitable liquid medium at 28°C on a rotary shaker until sufficient growth is achieved.

-

Substrate Feeding: A solution of this compound is added to the microbial culture. The culture is then incubated for a further 6 days.

-

Extraction: After incubation, the culture broth is separated from the mycelia by filtration. The mycelia are extracted with methanol. The culture filtrate is extracted with ethyl acetate.

-

Purification of Analogs: The extracts are combined and subjected to a series of chromatographic separations, including Sephadex LH-20 and preparative HPLC, to isolate the transformed products (analogs of this compound).[1]

Protocol 3: Evaluation of Cytotoxic Activity of this compound Analogs

This protocol describes a standard method for assessing the anti-cancer activity of the synthesized analogs.

Materials:

-

H460 human large-cell lung cancer cell line (or other relevant cancer cell lines)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogs. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assay: An MTT or MTS assay is performed according to the manufacturer's instructions to determine the percentage of viable cells.[3]

-

Data Analysis: The absorbance is measured using a microplate reader, and the inhibitory ratios or IC50 values are calculated.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for this compound and its analogs.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and evaluation of this compound analogs.

References

Application Notes and Protocols: Utilizing Scutellaria baicalensis Extract (Scutebata F) in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis, a traditional Chinese medicinal herb, has garnered significant interest in biomedical research for its therapeutic potential. Extracts from this plant, rich in flavonoids such as baicalin, baicalein, and wogonin, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive guide for the use of Scutellaria baicalensis extract, referred to herein as Scutebata F, in various cell culture-based assays. The protocols and data presented are intended to facilitate research into the mechanisms of action and potential therapeutic applications of this potent natural product.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. In oncology research, it has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor cell migration and invasion.[1] These anti-cancer effects are mediated by the regulation of key signaling pathways including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1] Furthermore, this compound has been observed to induce cell cycle arrest at the G1/S or G2/M phase in cancer cells.[2][4]

The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators.[5] Studies have shown that it can inhibit the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (ILs) in stimulated macrophages.[5] This is achieved, in part, by targeting the MAPK and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of Scutellaria baicalensis extract (this compound) observed in various cell-based assays.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Observed Effects | Reference |